![molecular formula C10H10O2 B6148368 1-ethynyl-2,4-dimethoxybenzene CAS No. 77336-36-8](/img/no-structure.png)
1-ethynyl-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethynyl-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 77336-36-8 . It has a molecular weight of 162.19 and its IUPAC name is 1-ethynyl-2,4-dimethoxybenzene .
Synthesis Analysis
The synthesis of 1-ethynyl-2,4-dimethoxybenzene involves electrophilic aromatic substitution . The general mechanism includes two steps :- The electron in the pi bond attacks the electrophile, forming a C-E bond and creating an arenium ion .
- The lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Molecular Structure Analysis
The molecular formula of 1-ethynyl-2,4-dimethoxybenzene is C10H10O2 . The InChI code is 1S/C10H10O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h1,5-7H,2-3H3 .Chemical Reactions Analysis
The chemical reactions of 1-ethynyl-2,4-dimethoxybenzene involve electrophilic aromatic substitution . The electron in the pi bond attacks the electrophile, forming a C-E bond and creating an arenium ion . Then, the lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .Physical And Chemical Properties Analysis
1-ethynyl-2,4-dimethoxybenzene has a molecular weight of 162.19 .Mechanism of Action
The mechanism of action of 1-ethynyl-2,4-dimethoxybenzene involves electrophilic aromatic substitution . The electron in the pi bond attacks the electrophile, forming a C-E bond and creating an arenium ion . Then, the lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-ethynyl-2,4-dimethoxybenzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenol", "2-bromo-1-ethyne", "sodium hydride", "dimethyl sulfate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "toluene" ], "Reaction": [ "Step 1: Methylation of 4-methoxyphenol with dimethyl sulfate and sodium hydroxide to form 4-methoxyphenyl methyl ether.", "Step 2: Bromination of 4-methoxyphenyl methyl ether with 2-bromo-1-ethyne and sodium hydride to form 1-ethynyl-2-bromo-4-methoxybenzene.", "Step 3: Elimination of the bromine atom in 1-ethynyl-2-bromo-4-methoxybenzene with phosphorus pentoxide in toluene to form 1-ethynyl-4-methoxybenzene.", "Step 4: Methylation of 1-ethynyl-4-methoxybenzene with dimethyl sulfate and sodium hydride to form 1-ethynyl-2,4-dimethoxybenzene." ] } | |
CAS RN |
77336-36-8 |
Product Name |
1-ethynyl-2,4-dimethoxybenzene |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.